NADH Regeneration: Enhanced Turnover Frequency with 6-Amino Substituent
In a direct head‑to‑head comparison under identical conditions (313 K, pH 6.58, 0.4 M phosphite buffer, NAD⁺ hydrogenation), the Cp*Ir(6‑NH₂‑pyridine‑2‑sulfonamidate)NO₃ complex (derived from 6‑aminopyridine‑2‑sulfonamide) exhibited a turnover frequency (TOF) of 2321 h⁻¹, versus 542 h⁻¹ for the unsubstituted (R=H) analogue and 718 h⁻¹ for the 4‑CF₃‑substituted analogue [1]. Under optimized conditions (3 mM NAD⁺), the 6‑NH₂ catalyst reached a TOF of 3731 h⁻¹, the highest ever reported for molecular‑catalyst‑based chemical NADH regeneration [1]. The 6‑NH₂ substituent provides a crucial cooperative acid‑base effect: the enhanced electron‑withdrawing –S(O)₂– bridge increases metal acidity while the proximal –NH₂ group facilitates hydride transfer [1].
| Evidence Dimension | Turnover frequency (TOF) for catalytic NAD⁺ hydrogenation |
|---|---|
| Target Compound Data | TOF = 2321 h⁻¹ (initial), 3731 h⁻¹ (optimized) |
| Comparator Or Baseline | R=H (unsubstituted): TOF = 542 h⁻¹; R=4‑CF₃: TOF = 718 h⁻¹ |
| Quantified Difference | 4.3‑fold vs R=H; 3.2‑fold vs 4‑CF₃; up to 6.9‑fold vs R=H under optimized conditions |
| Conditions | 313 K, pH 6.58, 0.4 M H₂PO₃⁻/HPO₃²⁻ buffer, NAD⁺ as substrate, Cp*Ir(R‑pysa)NO₃ catalysts |
Why This Matters
For researchers developing NADH‑dependent biotransformation processes, the 6‑NH₂‑substituted ligand delivers a step‑change in catalytic productivity, directly translating to lower catalyst loading and faster reaction times compared to unsubstituted or 4‑CF₃ alternatives.
- [1] Tensi, L.; Macchioni, A. Extremely Fast NADH‑Regeneration Using Phosphonic Acid as Hydride Source and Iridium‑pyridine‑2‑sulfonamidate Catalysts. ACS Catal. 2020, 10, 13382–13392. https://doi.org/10.1021/acscatal.0c02261 View Source
